Fmoc-gabapentin

Vue d'ensemble

Description

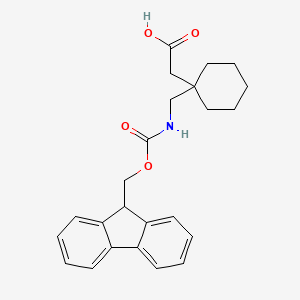

Fmoc-gabapentin is a derivative of gabapentin, an anticonvulsant and analgesic medication, modified with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is commonly used in peptide synthesis as a protecting group for amino acids. This modification allows for the use of gabapentin in various analytical and synthetic applications, particularly in the field of peptide chemistry.

Mécanisme D'action

Target of Action

Fmoc-gabapentin is a compound that combines the structures of gabapentin and the fluorenylmethyloxycarbonyl (Fmoc) group . Gabapentin’s primary target is the auxiliary α2δ-1 subunit of voltage-gated calcium channels . This subunit plays a crucial role in the transmission of pain signals in the nervous system .

Mode of Action

It is believed that gabapentin binds to the α2δ-1 subunit of voltage-gated calcium channels, reducing the influx of calcium and thereby decreasing the release of excitatory neurotransmitters . The Fmoc group, on the other hand, is a protecting group used in organic synthesis, particularly for amines .

Biochemical Pathways

Gabapentin, and likely this compound, affects several biochemical pathways. It inhibits the influx of calcium, reducing the release of excitatory neurotransmitters . This can lead to downstream effects such as decreased neuronal excitability and reduced transmission of pain signals .

Result of Action

The action of gabapentin results in decreased neuronal excitability and reduced transmission of pain signals, making it effective in the management of peripheral neuropathic pains, postherpetic neuralgia, and partial-onset seizures

Action Environment

The action of this compound, like that of gabapentin, can be influenced by various environmental factors. For example, the degradation of gabapentin-N-FMOC and FMOC-Cl to FMOC-OH occurs simultaneously in the presence of a basic reaction medium, which is specific for gabapentin derivatization . This degradation reaction is accelerated at temperatures above 45 °C and also by the time of contact of the reactant and product with the basic medium .

Analyse Biochimique

Biochemical Properties

Fmoc-gabapentin interacts with various biomolecules, primarily the α2δ-1 subunit of voltage-gated calcium channels . This interaction inhibits the excitatory influx of calcium, reducing the activation of pain-signaling neurons . It also reduces the expression and phosphorylation of CaMKII via modulation of ERK1/2 phosphorylation .

Cellular Effects

This compound has been shown to influence cell function by inhibiting glutamate release and interfering with the activation of NMDA receptors . It enhances GABA synthesis and increases cell-surface expression of δGABAA receptors, contributing to its antinociceptive, anticonvulsant, and anxiolytic-like effects .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the α2δ-1 protein subunit of voltage-gated calcium channels in the central nervous system . This binding blocks the excitatory influx of calcium, inhibiting nerve injury-induced trafficking of α1 pore-forming units of calcium channels .

Dosage Effects in Animal Models

In animal models, gabapentin has shown to be useful in the treatment of epilepsy, chronic, neuropathic, and post-operative pain, and anxiety . Specific dosage effects of this compound in animal models have not been extensively studied.

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of NF-kB activation and subsequent production of inflammatory cytokines . It also stimulates the purinergic adenosine A1 receptor, supporting its anti-inflammatory and wound-healing properties .

Transport and Distribution

Gabapentin is known to be transported across the blood-brain barrier, suggesting that this compound may have similar transport mechanisms .

Subcellular Localization

Given its interactions with voltage-gated calcium channels, it is likely to be localized in areas of the cell where these channels are present .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Fmoc-gabapentin typically involves the reaction of gabapentin with 9-fluorenylmethyl chloroformate (Fmoc-Cl). The reaction is carried out in a basic medium, such as a borate buffer at pH 9.5, and is usually performed at room temperature. The reaction proceeds efficiently with a 2:1 molar ratio of Fmoc-Cl to gabapentin, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically monitored using high-performance liquid chromatography (HPLC) to ensure the complete conversion of gabapentin to this compound.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-gabapentin undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, such as treatment with piperidine, to yield free gabapentin.

Derivatization Reactions: this compound can be further derivatized with other reagents to introduce additional functional groups for specific applications.

Common Reagents and Conditions

Fmoc-Cl: Used for the initial derivatization of gabapentin.

Piperidine: Commonly used for the removal of the Fmoc group.

Borate Buffer: Maintains the basic pH required for the reaction.

Major Products Formed

The primary product of the reaction between gabapentin and Fmoc-Cl is this compound. Upon removal of the Fmoc group, free gabapentin is regenerated .

Applications De Recherche Scientifique

Fmoc-gabapentin has a wide range of applications in scientific research:

Peptide Synthesis: Used as a building block in the synthesis of peptides, particularly in solid-phase peptide synthesis.

Analytical Chemistry: Employed in the derivatization of amino acids for detection and quantification using HPLC or fluorescence analysis.

Medicinal Chemistry: Investigated for its potential use in drug development and delivery systems.

Biological Research: Used in studies involving the modulation of neurotransmitter systems and the investigation of neurological disorders.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-Valine: Similar to Fmoc-gabapentin, used in the synthesis of peptides and proteins.

Fmoc-Lysine: Widely used in peptide synthesis for introducing lysine residues.

Uniqueness

This compound is unique due to its dual functionality as both a derivative of gabapentin and an Fmoc-protected compound. This dual functionality allows it to be used in a variety of applications, from peptide synthesis to analytical chemistry, making it a versatile tool in scientific research .

Activité Biologique

Fmoc-gabapentin is a derivative of gabapentin, a drug primarily used for the treatment of neuropathic pain and as an anticonvulsant. The addition of the Fmoc (9-fluorenylmethoxycarbonyl) group enhances its properties, particularly in analytical chemistry and drug formulation. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Gabapentin, and by extension this compound, exerts its effects through several key mechanisms:

- Calcium Channel Modulation : Gabapentin binds to the auxiliary subunit of voltage-gated calcium channels (VGCCs), inhibiting neurotransmitter release and reducing neuronal excitability. This action is crucial in alleviating neuropathic pain and preventing seizures .

- GABA Synthesis Enhancement : Gabapentin increases the synthesis of GABA (gamma-aminobutyric acid), a neurotransmitter that plays a significant role in inhibiting neuronal firing. This modulation contributes to its anxiolytic and anticonvulsant effects .

- Reduction of Neurotransmitter Release : It decreases the release of several monoamine neurotransmitters, which may contribute to its analgesic properties .

2.1 Pharmacological Effects

This compound has been studied for its potential applications beyond those of gabapentin itself. Research indicates:

- Analgesic Properties : In various animal models, this compound has shown efficacy in reducing pain sensitivity, particularly in models of chronic pain .

- Neuroprotective Effects : Studies have demonstrated that gabapentin can prevent neuronal death in models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) .

- Anxiolytic Activity : Similar to gabapentin, this compound exhibits potential anxiolytic effects, making it a candidate for treating anxiety disorders .

2.2 Derivatization Studies

The derivatization of gabapentin with Fmoc-Cl (Fmoc-chloride) has been explored to enhance its detection and quantification through high-performance liquid chromatography (HPLC). Key findings from recent studies include:

- Optimal Reaction Conditions : The optimal ratio for the derivatization reaction was found to be 2:1 (Fmoc-Cl to gabapentin), conducted at 25°C for 15 minutes. This condition yielded cleaner and more efficient results compared to other ratios .

- Degradation Considerations : The degradation of Fmoc-Cl to FMOC-OH occurs under basic conditions, which can affect the efficiency of the derivatization process. Understanding these conditions is crucial for accurate analytical assessments .

Table 1: Parameters Evaluated in Derivatization Reactions

| Parameter | Optimal Value |

|---|---|

| Fmoc-Cl/Gabapentin Ratio | 2:1 |

| Temperature | 25°C |

| Reaction Time | 15 minutes |

| pH | Basic conditions |

4. Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Chronic Pain Management : A study evaluating the effects of this compound on rats with chronic constriction injury demonstrated significant reductions in mechanical allodynia and thermal hyperalgesia, indicating its potential as an effective analgesic agent .

- Neurodegenerative Disease Models : In models simulating neurodegenerative conditions, this compound was shown to reduce markers of neuronal damage and inflammation, suggesting its utility in neuroprotection .

Propriétés

IUPAC Name |

2-[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c26-22(27)14-24(12-6-1-7-13-24)16-25-23(28)29-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,21H,1,6-7,12-16H2,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJOWILVGOJWJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373234 | |

| Record name | fmoc-gabapentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882847-19-0 | |

| Record name | fmoc-gabapentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.